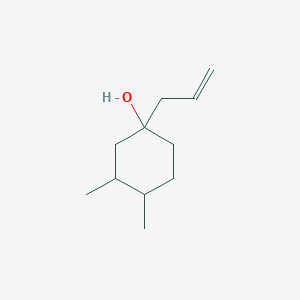

3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

説明

3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H22O It is a cyclohexanol derivative characterized by the presence of two methyl groups and a prop-2-en-1-yl group attached to the cyclohexane ring

特性

分子式 |

C11H20O |

|---|---|

分子量 |

168.28 g/mol |

IUPAC名 |

3,4-dimethyl-1-prop-2-enylcyclohexan-1-ol |

InChI |

InChI=1S/C11H20O/c1-4-6-11(12)7-5-9(2)10(3)8-11/h4,9-10,12H,1,5-8H2,2-3H3 |

InChIキー |

ASJKGZAAGBMRNE-UHFFFAOYSA-N |

正規SMILES |

CC1CCC(CC1C)(CC=C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, which undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

Hydrogenation: The resulting product is then subjected to hydrogenation using a palladium catalyst to reduce the double bond.

Methylation: Finally, the compound is methylated using methyl iodide and a strong base like sodium hydride to introduce the two methyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products:

Oxidation: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexanone.

Reduction: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane.

Substitution: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl chloride.

科学的研究の応用

3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

作用機序

The mechanism of action of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and function.

類似化合物との比較

- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol

- (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene

- (4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene

Uniqueness: 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is unique due to its specific arrangement of methyl and prop-2-en-1-yl groups on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol in various scientific and industrial applications

生物活性

3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, commonly referred to as a cyclic terpene alcohol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is with a molecular weight of 168.28 g/mol. Its structure features a cyclohexane ring with two methyl groups and a prop-2-en-1-yl side chain attached to a hydroxyl group.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol against various pathogens. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Antioxidant Activity

The antioxidant potential of 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has been evaluated using various assays such as DPPH and ABTS radical scavenging assays.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.3 |

| ABTS | 38.7 |

The lower IC50 values indicate that the compound possesses strong radical scavenging abilities, which could contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have shown that 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol exhibits selective cytotoxicity.

| Cell Line | CC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| HeLa (cervical cancer) | 50 | 2.5 |

| MCF7 (breast cancer) | 70 | 3.0 |

| A549 (lung cancer) | 90 | 2.0 |

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting potential for targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Milan evaluated the antimicrobial efficacy of several terpenes including 3,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol. The results demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro, providing a basis for further exploration in clinical settings.

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties through in vivo models where oxidative stress was induced. The administration of the compound resulted in a marked decrease in malondialdehyde levels, indicating reduced lipid peroxidation and enhanced antioxidant defense mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。